molecular formula C15H15F3N2O3 B6641222 1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one

1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No. B6641222
M. Wt: 328.29 g/mol
InChI Key: PTHHSZIPZISXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one, also known as HTL-001, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one acts as a small molecule inhibitor that binds to the active site of its target enzyme or protein, thereby inhibiting its activity. It has been shown to inhibit the activity of various enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression, and phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one is its small size, which makes it easy to synthesize and modify. It also has good pharmacokinetic properties, making it suitable for drug development. However, one of the limitations of this compound is its specificity, as it may only target a limited number of enzymes or proteins.

Future Directions

There are several future directions for the research on 1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one. One of the areas of focus is the development of this compound as a potential cancer therapy. Another area of interest is the development of this compound as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, there is a need for further studies to elucidate the specific targets and mechanisms of action of this compound.

Synthesis Methods

The synthesis of 1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one involves the condensation of 3-(3-hydroxyazetidin-1-yl)benzoic acid with 5-(trifluoromethyl)aniline, followed by cyclization with 2-pyrrolidinone. The resulting product is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one has been extensively studied in preclinical models for its potential applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in these diseases, making it a promising candidate for drug development.

properties

IUPAC Name

1-[3-(3-hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3/c16-15(17,18)10-4-9(14(23)19-7-12(21)8-19)5-11(6-10)20-3-1-2-13(20)22/h4-6,12,21H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHHSZIPZISXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)N3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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